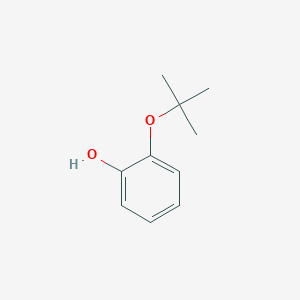2-Tert-butoxyphenol
CAS No.: 23010-10-8
Cat. No.: VC4500890
Molecular Formula: C10H14O2
Molecular Weight: 166.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23010-10-8 |
|---|---|
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]phenol |
| Standard InChI | InChI=1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3 |
| Standard InChI Key | CEGFADRHLIZQIP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC1=CC=CC=C1O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Tert-butoxyphenol (C₁₀H₁₄O₂) features a phenol ring with a tert-butoxy (-O-C(CH₃)₃) group at the second carbon (Figure 1). The ether linkage differentiates it from alkylated derivatives like 2-tert-butylphenol (C₁₀H₁₄O), where the tert-butyl group is directly bonded to the aromatic ring . This distinction influences solubility, reactivity, and intermolecular interactions.
Molecular Weight: 166.22 g/mol
Key Functional Groups: Phenolic hydroxyl (-OH), ether (-O-), and tert-butyl moiety.
Spectroscopic Identification
While experimental spectral data for 2-tert-butoxyphenol are sparse, analogous compounds are characterized using:
-
NMR: Aromatic protons resonate between δ 6.8–7.2 ppm, with tert-butyl protons appearing as a singlet near δ 1.3 ppm .
-
GC-MS: Fragmentation patterns typically include m/z peaks corresponding to the loss of the tert-butoxy group (C₄H₉O) .
Synthesis and Industrial Production
Alkylation Strategies
The synthesis of tert-butyl-substituted phenols often involves acid-catalyzed alkylation. For example, phosphorus pentoxide (P₄O₁₀) facilitates the reaction between phenol and tert-butyl alcohol (TBA) at elevated temperatures (80–230°C), producing mixtures of ortho, para, and di-substituted products .
Reaction Conditions:
Product Distribution:
| Compound | Yield (%) |
|---|---|
| 2-Tert-butylphenol | 26.34 |
| 4-Tert-butylphenol | 32.34 |
| 2,4-Di-tert-butylphenol | 15.49 |
While this method primarily yields alkylated phenols, adapting it with alternative reagents (e.g., tert-butyl halides and bases) could favor ether formation, producing 2-tert-butoxyphenol.
Eco-Friendly Innovations
Recent patents emphasize sustainable synthesis routes. The use of P₄O₁₀ as a catalyst minimizes waste, as it converts reaction byproducts (e.g., water) into recoverable phosphoric acid .
Physicochemical Properties
Solubility and Stability
-
Solubility: Expected to be moderate in polar organic solvents (e.g., ethanol, acetone) due to the ether group. Limited aqueous solubility (~0.23 g/100 mL at 20°C) is inferred from analogs .
-
Thermal Stability: Tert-butoxy groups enhance thermal resistance, making the compound suitable for high-temperature applications.
Reactivity Profile
-
Oxidation: Susceptible to oxidation at the phenolic hydroxyl, forming quinones.
-
Electrophilic Substitution: The hydroxyl group directs incoming electrophiles to the para and ortho positions.
Comparative Analysis with Analogous Compounds
| Property | 2-Tert-Butoxyphenol | 2-Tert-Butylphenol |
|---|---|---|
| Functional Group | Ether (-O-) | Alkyl (-C-) |
| Solubility in Water | Low | Very Low |
| Reactivity | Moderate | High |
Future Research Directions
-
Synthetic Optimization: Develop selective etherification methods to improve yield.
-
Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.
-
Environmental Impact: Assess biodegradation pathways and ecotoxicology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume